molecular formula C8H5BrF4 B2781889 1-Bromo-4-(1,2,2,2-tetrafluoroethyl)benzene CAS No. 189762-23-0

1-Bromo-4-(1,2,2,2-tetrafluoroethyl)benzene

Cat. No.: B2781889
CAS No.: 189762-23-0
M. Wt: 257.026
InChI Key: JXTZLWKHBFQRTA-UHFFFAOYSA-N
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Description

1-Bromo-4-(1,2,2,2-tetrafluoroethyl)benzene is an organic compound with the molecular formula C8H5BrF4 It is a derivative of benzene, where a bromine atom and a tetrafluoroethyl group are substituted at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(1,2,2,2-tetrafluoroethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(1,2,2,2-tetrafluoroethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(1,2,2,2-tetrafluoroethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

    Oxidation: Benzoic acid derivatives.

    Reduction: 4-(1,2,2,2-tetrafluoroethyl)benzene.

Scientific Research Applications

1-Bromo-4-(1,2,2,2-tetrafluoroethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(1,2,2,2-tetrafluoroethyl)benzene depends on its chemical reactivity. The bromine atom and the tetrafluoroethyl group influence the compound’s electronic properties, making it a versatile intermediate for various chemical transformations. The molecular targets and pathways involved in its reactions are determined by the specific functional groups and reaction conditions employed .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene
  • 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene
  • (1-Bromo-2,2,2-trifluoroethyl)benzene

Uniqueness

1-Bromo-4-(1,2,2,2-tetrafluoroethyl)benzene is unique due to the presence of the tetrafluoroethyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for synthesizing compounds with enhanced stability and reactivity compared to other brominated benzene derivatives .

Properties

IUPAC Name

1-bromo-4-(1,2,2,2-tetrafluoroethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4/c9-6-3-1-5(2-4-6)7(10)8(11,12)13/h1-4,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTZLWKHBFQRTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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